ISOCYANOBENZOL

Übersicht

Beschreibung

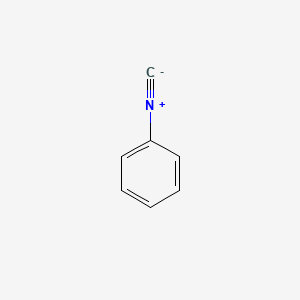

Phenyl isocyanide is an isocyanide.

Wissenschaftliche Forschungsanwendungen

Synthese von Pyroglutaminsäure-Analoga

Isocyanobenzol spielt eine entscheidende Rolle bei der Synthese von Pyroglutaminsäure-Analoga, die eine potenzielle biologische Aktivität aufweisen. Die Ugi-Vier-Komponenten-Reaktion (Ugi-4CR) gefolgt von einer Nachtransformation oder die Michael-Additionsreaktion verwendet this compound-Derivate als spaltbare Isocyanide. Diese Methoden sind bedeutsam für die Konstruktion des Gerüsts von Pyroglutaminsäure-Analoga, die aufgrund ihrer biologischen Eigenschaften von Interesse sind {svg_1}.

Grüne Chemie in der Isocyanidsynthese

Die Verbindung ist der Mittelpunkt eines nachhaltigeren und grüneren Ansatzes zur Isocyanidsynthese. Es wurde ein Protokoll entwickelt, das die Dehydratisierung von Formamiden mit Phosphorylchlorid in Gegenwart von Triethylamin als Lösungsmittel bei 0 °C beinhaltet. Diese Methode erzeugt Isocyanide in hohen Ausbeuten und bietet Vorteile wie erhöhte Synthesegeschwindigkeit, milde Bedingungen, hervorragende Reinheit und minimale Reaktionsabfälle, was sie zu einer umweltfreundlichen Alternative macht {svg_2}.

Nanopartikelfunktionalisierung

This compound wird verwendet, um Ruthenium-Nanopartikel zu funktionalisieren, was zu einer intrapartikulären Ladungsdelokalisierung durch Ru=C=N-Grenzflächenbindungen führt. Diese Funktionalisierung beeinflusst die optischen und elektronischen Eigenschaften der Nanopartikel, die in der molekularen Elektronik, der chemischen Sensorik und der Katalyse genutzt werden können {svg_3}.

Mehrkomponenten-Kupplungsreaktionen

Phenylisocyanid ist ein Schlüsselreagenz in Mehrkomponenten-Kupplungsreaktionen wie den Ugi- und Passerini-Reaktionen. Diese Reaktionen sind grundlegend für die Synthese komplexer Moleküle aus einfacheren Komponenten, und die Reaktivität von this compound macht es zu einem wertvollen Akteur in diesen Prozessen {svg_4}.

Synthese von Adamantan-Derivaten

Eine neuartige Methode verwendet this compound zur Synthese von 1-(1-Isocyanoethyl)adamantan. Dieser Ansatz ist vorteilhaft, da er die Verwendung von giftigen Reagenzien vermeidet und im Vergleich zu früheren Methoden höhere Ausbeuten erzielt {svg_5}.

Bioorganische und medizinische Chemie

This compound-Derivate werden in der Synthese von Verbindungen mit potenziellen medizinischen Eigenschaften verwendet. Zum Beispiel sind sie an der Konstruktion von Molekülen beteiligt, die mit biologischen Zielstrukturen interagieren könnten, was zu neuen Medikamenten oder Therapien führt {svg_6}.

Wirkmechanismus

Target of Action

It has been used in the study of the inhibition mechanism of reconstituted cytochrome p-450scc-linked monooxygenase system .

Mode of Action

It is known to interact with the cytochrome p-450scc-linked monooxygenase system, potentially influencing its activity

Biochemical Pathways

Given its interaction with the cytochrome p-450scc-linked monooxygenase system, it may influence pathways related to this system .

Pharmacokinetics

Its solubility in chloroform and slight solubility in methanol suggest that it may be absorbed and distributed in the body to some extent

Result of Action

Its interaction with the cytochrome p-450scc-linked monooxygenase system suggests that it may influence the activity of this system .

Biochemische Analyse

Biochemical Properties

Isocyanobenzene plays a significant role in biochemical reactions, particularly in the study of enzyme inhibition mechanisms. It interacts with enzymes such as cytochrome P450, a key enzyme in the monooxygenase system. Isocyanobenzene inhibits the activity of cytochrome P450 by binding to its active site, thereby preventing the enzyme from catalyzing its usual reactions . This interaction is crucial for understanding the inhibition mechanisms of various drugs and other inhibitors.

Cellular Effects

Isocyanobenzene has notable effects on cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. For instance, isocyanobenzene can alter the expression of genes involved in detoxification processes by inhibiting cytochrome P450 . This inhibition can lead to changes in cellular metabolism, affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, isocyanobenzene exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cytochrome P450, leading to enzyme inhibition. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity . Additionally, isocyanobenzene can induce changes in gene expression by modulating transcription factors involved in the regulation of detoxification genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isocyanobenzene can change over time. The stability and degradation of isocyanobenzene are critical factors that influence its long-term effects on cellular function. Studies have shown that isocyanobenzene remains stable under controlled conditions, but its degradation can lead to the formation of reactive intermediates that may have additional effects on cells . Long-term exposure to isocyanobenzene can result in sustained inhibition of cytochrome P450, affecting cellular metabolism over time.

Dosage Effects in Animal Models

The effects of isocyanobenzene vary with different dosages in animal models. At low doses, isocyanobenzene can effectively inhibit cytochrome P450 without causing significant toxicity . At high doses, it can lead to adverse effects such as hepatotoxicity and oxidative stress. These toxic effects are likely due to the accumulation of reactive intermediates formed during the degradation of isocyanobenzene.

Metabolic Pathways

Isocyanobenzene is involved in metabolic pathways related to detoxification and biotransformation. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of various substrates . The inhibition of cytochrome P450 by isocyanobenzene can lead to altered metabolic flux, affecting the levels of metabolites involved in detoxification processes.

Transport and Distribution

Within cells and tissues, isocyanobenzene is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body . The localization and accumulation of isocyanobenzene in specific tissues can influence its overall activity and function.

Subcellular Localization

Isocyanobenzene is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its activity and function are influenced by its subcellular localization, as it can interact with enzymes and other biomolecules within these compartments . Post-translational modifications and targeting signals play a role in directing isocyanobenzene to specific organelles, affecting its biochemical properties and interactions.

Biologische Aktivität

Isocyanobenzene, also known as phenyl isocyanide, is an organic compound with significant biological activity. This article explores its various biological properties, synthesis methods, and applications in medicinal chemistry.

Isocyanobenzene has the molecular formula C7H6N and a molecular weight of 103.12 g/mol. It is characterized by a pungent odor and exists as a colorless liquid at room temperature, boiling at approximately 61-62 °C under reduced pressure (21 mmHg) . The compound contains the isocyanide functional group (-N≡C), which contributes to its diverse reactivity patterns.

Biological Activity

Research indicates that isocyanobenzene and its derivatives exhibit a range of biological activities, including:

- Antibacterial Properties : Studies have shown that isocyanobenzene compounds possess significant antibacterial effects against various strains of bacteria. For instance, certain derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results .

- Antifungal Activity : Isocyanobenzene derivatives have demonstrated antifungal properties, making them potential candidates for treating fungal infections .

- Antimalarial Effects : Some studies report that isocyanobenzene derivatives exhibit antimalarial activity in vitro, highlighting their potential in combating malaria .

- Anticancer Properties : Research has indicated that isocyanobenzene compounds can inhibit cancer cell proliferation. For example, specific derivatives have shown effectiveness against breast cancer cell lines .

The mechanisms through which isocyanobenzene exerts its biological effects are varied:

- Enzyme Inhibition : Isocyanobenzene has been found to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction suggests potential applications in pharmacology and toxicology .

- Ligand Binding : The binding affinities of isocyanobenzene derivatives for metalloproteins indicate their role as ligands, potentially influencing biochemical pathways related to drug metabolism .

Synthesis Methods

Isocyanobenzene can be synthesized through several methods:

- Dehydration Reactions : A common method involves the dehydration of N-substituted formamides using phosphorus oxychloride in the presence of triethylamine. This approach has been optimized for yield and sustainability .

- Ugi Reaction : Isocyanobenzene can also be utilized as a cleavable isocyanide in Ugi reactions, leading to the synthesis of complex molecules with potential biological activity .

- Michael Addition Reactions : As a strong nucleophile, isocyanobenzene participates in Michael addition reactions, facilitating the formation of various biologically relevant compounds .

Case Studies

Several case studies highlight the biological activity of isocyanobenzene:

- Study on Antimicrobial Activity : A study evaluated the antibacterial effects of synthesized isocyanobenzene derivatives against multiple bacterial strains. Results indicated that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anticancer Evaluation : Another study focused on the anticancer potential of isocyanobenzene derivatives against MCF-7 breast cancer cells. The results showed significant inhibition of cell proliferation at specific concentrations .

Comparative Analysis with Related Compounds

The following table compares isocyanobenzene with related compounds regarding their unique features and biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Isocyanobenzene | C7H6N | Simple structure; versatile reactivity | Antibacterial, antifungal |

| Benzyl Isocyanide | C8H9N | Sterically hindered; different reactivity | Anticancer |

| 4-Chlorophenyl Isocyanide | C7H6ClN | Chlorine substitution affects reactivity | Antimicrobial |

| Cyclohexyl Isocyanide | C7H13N | Cyclic structure alters physical properties | Limited data |

Eigenschaften

IUPAC Name |

isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIBIGQXGCBBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239267 | |

| Record name | Phenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The odor of isocyanides has been described as "'almost overpowering." "horrible," and "extremely distressing." [Wikipedia] | |

| Record name | Phenylisocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.4 [mmHg] | |

| Record name | Phenylisocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

931-54-4 | |

| Record name | Isocyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylisocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.036 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenyl isocyanide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS3UDW47UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.